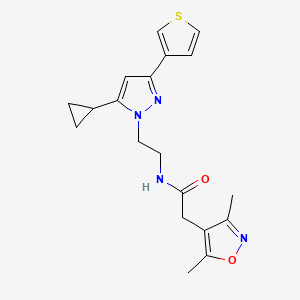

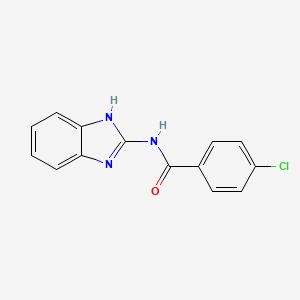

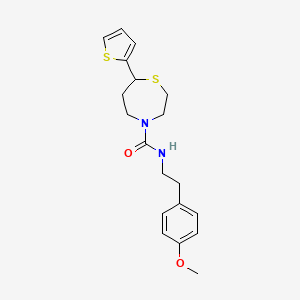

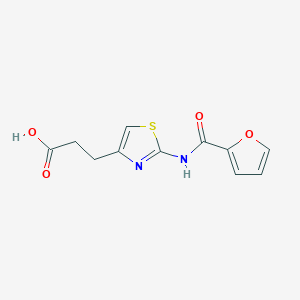

![molecular formula C28H20Cl4N2O4 B2504511 2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide CAS No. 392246-48-9](/img/structure/B2504511.png)

2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide" is a complex benzamide derivative. Benzamides are a class of compounds known for their diverse biological activities, including gastrokinetic effects and potential as growth regulators . The structure of benzamides can be extensively modified to enhance specific properties, such as cytotoxicity against cancer cell lines or selectivity towards certain receptors .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of aniline or phenol derivatives with benzoyl chlorides or other acylating agents . For example, the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, a related compound, was achieved through a reaction involving 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile under microwave irradiation . Similarly, substituted N-(2-benzoyl-4-chlorophenyl)benzamides were synthesized from isatoic anhydride and substituted benzoyl chlorides . These methods highlight the versatility of synthetic approaches in creating a variety of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and mass spectroscopy . For instance, the crystal structure of a related compound was determined using X-ray diffraction, and the molecular geometry was optimized using density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are also investigated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including acylation, alkylation, and reactions with hydrazine derivatives to form pyrazoline derivatives . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the benzamide ring, which can affect the electron density and thus the reactivity of the amide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be determined using techniques like thermogravimetry, differential thermal analysis, and IR spectroscopy . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. For example, the polymorphism of a benzamide derivative was characterized, showing different thermal behaviors for the alpha and beta forms .

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Applications

Novel benzodifuranyl derivatives, including compounds with benzamide moieties, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, suggesting their utility in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Neuroleptic Activity

Benzamides synthesized as potential neuroleptics show promise in treating psychosis due to their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research indicates their potential for developing new psychiatric medications (S. Iwanami et al., 1981).

Antimicrobial and Antioxidant Activities

New benzamide derivatives, including those derived from endophytic Streptomyces sp., have demonstrated antimicrobial and antioxidant activities. These findings suggest the potential of benzamide derivatives in treating infections and managing oxidative stress (Xue-Qiong Yang et al., 2015).

Gastroprokinetic Activity

Research into benzamide derivatives with gastroprokinetic activity highlights their potential to treat various gastrointestinal disorders by enhancing gastric motility. This is particularly significant for compounds that show activity comparable to metoclopramide, a standard gastroprokinetic agent (S. Kato et al., 1995).

Herbicidal Applications

Benzamide derivatives have also been identified as effective herbicides, capable of controlling both annual and perennial grasses. This suggests their utility in agricultural settings to manage weed populations without harming desired crops (K. Viste et al., 1970).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Cl4N2O4/c1-37-25-11-15(3-9-23(25)33-27(35)19-13-17(29)5-7-21(19)31)16-4-10-24(26(12-16)38-2)34-28(36)20-14-18(30)6-8-22(20)32/h3-14H,1-2H3,(H,33,35)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWRYZZRDHLDTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Cl4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)

![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)

![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)

![3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2504450.png)